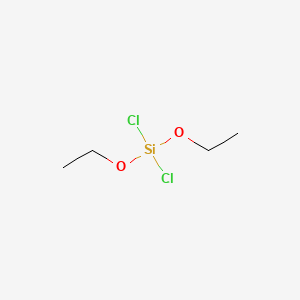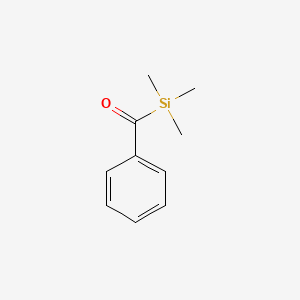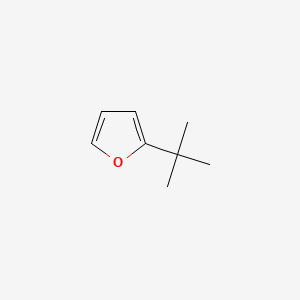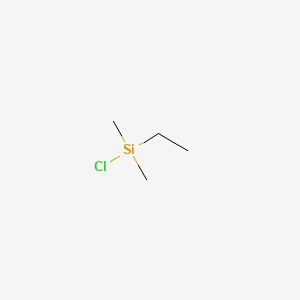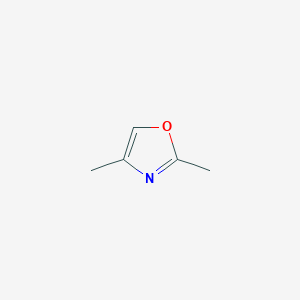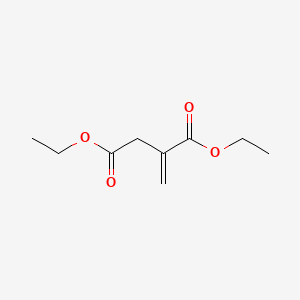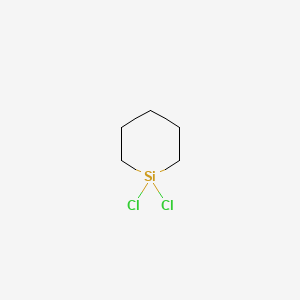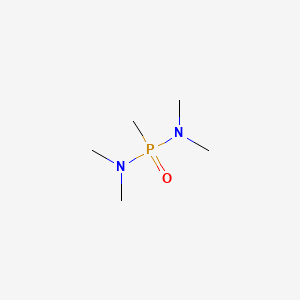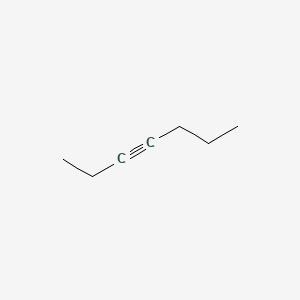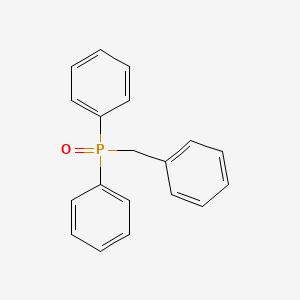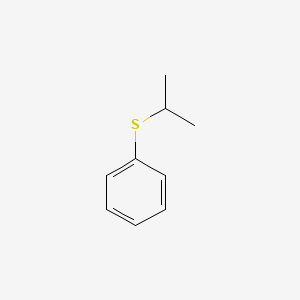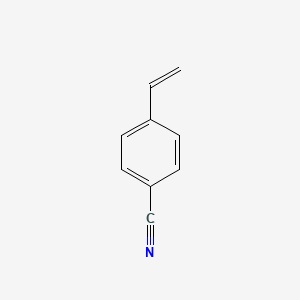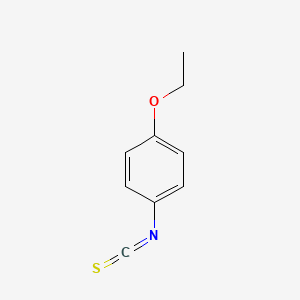
Manganese iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese iodide, also known as manganese(II) iodide, is a chemical compound composed of manganese and iodide ions with the formula MnI₂. It is typically found in two forms: a pink crystalline tetrahydrate and a beige anhydrous form. This compound is known for its octahedral coordination geometry and is soluble in water .
Synthetic Routes and Reaction Conditions:
Anhydrous Form: The anhydrous form of manganese diiodide can be synthesized directly from the elements by reacting manganese with iodine: [ \text{Mn} + \text{I}_2 \rightarrow \text{MnI}_2 ]
Tetrahydrate Form: The tetrahydrate form can be prepared by treating manganese(II) carbonate with hydriodic acid.
Industrial Production Methods:
- Industrially, manganese diiodide is produced through similar methods, ensuring high purity and controlled reaction conditions to obtain the desired form of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the iodide ion is oxidized to iodine.
Reduction: It can also participate in reduction reactions, where manganese is reduced from a higher oxidation state.
Substitution: this compound can undergo substitution reactions, where iodide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and halogens.
Reducing Agents: Reducing agents such as hydrogen gas or metals can be used.
Substitution Reactions: These reactions often involve halide salts or other anionic compounds.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of manganese diiodide can produce iodine and manganese oxides .
Mechanism of Action
Target of Action
Manganese iodide, also known as manganese diiodide, is a chemical compound composed of manganese and iodide with the formula MnI2 Manganese, a component of this compound, is known to play a vital role in various biological processes, including enzyme activation and neurotransmitter synthesis .
Mode of Action
It’s known that both forms of this compound, the tetrahydrate and the anhydrous derivative, feature octahedral mn centers This suggests that this compound may interact with its targets through these Mn centers
Biochemical Pathways
Manganese, a component of this compound, has been shown to influence various biochemical pathways. For instance, it has been reported that manganese can mediate biochemical pathways that include photosynthesis and serve as a reactive intermediate in the breakdown of organic molecules . .
Pharmacokinetics
It’s known that this compound is soluble in water , which could potentially influence its absorption and distribution in the body
Result of Action
It’s known that samples of this compound turn brown in air under the influence of light as a result of the oxidation of the iodide ion to iodine . This suggests that this compound may have some oxidative properties, which could potentially influence its effects at the molecular and cellular levels.
Action Environment
Scientific Research Applications
Manganese iodide has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other manganese compounds.
Biology: Manganese compounds, including manganese diiodide, are studied for their roles in biological systems and potential therapeutic applications.
Medicine: Research is ongoing into the use of manganese compounds in medical imaging and as potential treatments for certain diseases.
Comparison with Similar Compounds
- Manganese(II) fluoride (MnF₂)
- Manganese(II) chloride (MnCl₂)
- Manganese(II) bromide (MnBr₂)
Comparison:
- Solubility: Manganese iodide is soluble in water, similar to manganese(II) chloride and manganese(II) bromide, but unlike manganese(II) fluoride, which is less soluble.
- Reactivity: this compound is more reactive in oxidation reactions compared to its fluoride and chloride counterparts due to the lower bond dissociation energy of the iodide ion.
- Applications: While all these compounds are used in various chemical syntheses, manganese diiodide’s unique properties make it particularly useful in the lighting industry and for specific organic reactions .
This compound’s unique combination of solubility, reactivity, and versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
7790-33-2 |
|---|---|
Molecular Formula |
I2Mn |
Molecular Weight |
308.7470 g/mol |
IUPAC Name |
diiodomanganese |
InChI |
InChI=1S/2HI.Mn/h2*1H;/q;;+2/p-2 |
InChI Key |
QWYFOIJABGVEFP-UHFFFAOYSA-L |
SMILES |
[Mn+2].[I-].[I-] |
Canonical SMILES |
[Mn](I)I |
Key on ui other cas no. |
7790-33-2 |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Q1: What are the key structural and electronic properties of two-dimensional manganese diiodide (MnI₂) as revealed by first-principles calculations?
A1: First-principles calculations indicate that two-dimensional MnI₂ is a wide-gap semiconductor. [] This means it possesses a significant energy gap between its valence and conduction bands, hindering electron flow at standard conditions. Additionally, the calculations highlight the dynamic and thermal stability of 2D MnI₂, supported by phonon dispersion and molecular dynamic simulations. [] These findings suggest potential applications in electronic devices requiring stable semiconducting materials.
Q2: How does the magnetic structure of MnI₂ contribute to its unique properties?
A2: MnI₂ exhibits magnetic frustration due to the competing interactions between direct exchange and superexchange interactions. [] This competition arises from the arrangement of manganese atoms and their magnetic moments within the material's structure. Understanding these intricate magnetic interactions is crucial for exploring potential applications in spintronics and magnetoelectronics.
Q3: Can MnI₂ be synthesized from its bulk form, and what insights do computational studies provide regarding its stability?
A3: Computational studies on MnI₂ suggest that it could potentially be exfoliated from its bulk structure, as indicated by calculations of formation energies and cleavage energies. [] These findings imply that isolating single or few-layer MnI₂ could be feasible, paving the way for experimental exploration of its properties in a two-dimensional form.
Q4: What experimental techniques have been employed to investigate the interaction of MnI₂ with electrons?
A4: Electron collision experiments have been conducted to study the dissociative excitation of manganese atoms and ions from MnI₂ molecules. [, ] These experiments provide valuable insights into the energy levels within MnI₂ and how the molecule breaks apart upon interaction with energetic electrons, which is relevant for understanding its behavior in various environments, such as plasmas.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


